

Application Notes and Protocols: N-Formyl Sarcosine Methyl Ester in Drug Discovery

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Compound of Interest

Compound Name: *Methyl 2-(N-methylformamido)acetate*

Cat. No.: *B1596403*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of N-formyl sarcosine methyl ester in drug discovery, with a focus on its role as a potential modulator of the Formyl Peptide Receptors (FPRs). The provided protocols offer detailed methodologies for the synthesis and biological evaluation of this compound.

Introduction

N-formyl sarcosine methyl ester is a small, synthetically accessible molecule with structural similarities to the N-formyl methionine peptides that are known to activate the Formyl Peptide Receptor (FPR) family. FPRs are G-protein coupled receptors (GPCRs) that play a crucial role in the innate immune system by recognizing N-formylated peptides derived from bacteria and mitochondria, initiating a cascade of inflammatory responses.^{[1][2][3][4]} Given this, N-formyl sarcosine methyl ester is a valuable tool for investigating the pharmacology of FPRs and for the discovery of novel therapeutics targeting inflammatory and immune-related disorders.

Potential Applications in Drug Discovery

- Inflammatory Diseases:** As a potential agonist of FPRs, N-formyl sarcosine methyl ester can be utilized as a tool compound to study the role of FPR activation in inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.

- **Neuroinflammation and Neurodegenerative Diseases:** FPRs are expressed on microglia and other cells in the central nervous system and are implicated in neuroinflammatory processes associated with diseases like Alzheimer's and Parkinson's disease.[5] N-formyl sarcosine methyl ester can be used in in vitro models to explore the impact of FPR activation on neuronal and glial cell function.
- **Cancer Research:** The tumor microenvironment is often characterized by chronic inflammation. Investigating the effects of FPR agonists like N-formyl sarcosine methyl ester on cancer cell migration, proliferation, and immune cell infiltration can provide insights into novel cancer therapeutic strategies.
- **High-Throughput Screening (HTS) Assay Development:** Due to its simple structure and ease of synthesis, N-formyl sarcosine methyl ester can serve as a reference agonist in the development and validation of high-throughput screening assays aimed at identifying novel FPR modulators (agonists or antagonists).

Data Presentation

The following tables present hypothetical quantitative data that could be generated for N-formyl sarcosine methyl ester using the experimental protocols outlined below. These tables are for illustrative purposes to guide data presentation and comparison.

Table 1: Receptor Binding Affinity of N-Formyl Sarcosine Methyl Ester at Human FPRs

Compound	Receptor	K _i (nM) [Mean ± SEM]
N-Formyl Sarcosine Methyl Ester	FPR1	[Insert Value]
N-Formyl Sarcosine Methyl Ester	FPR2	[Insert Value]
N-Formyl Sarcosine Methyl Ester	FPR3	[Insert Value]
fMLP (Reference Agonist)	FPR1	[Insert Value]

Table 2: Functional Potency of N-Formyl Sarcosine Methyl Ester in Calcium Mobilization Assay

Compound	Cell Line (Receptor)	EC ₅₀ (nM) [Mean ± SEM]
N-Formyl Sarcosine Methyl Ester	HL-60 (endogenous FPR1/2)	[Insert Value]
N-Formyl Sarcosine Methyl Ester	HEK293-hFPR1	[Insert Value]
N-Formyl Sarcosine Methyl Ester	HEK293-hFPR2	[Insert Value]
fMLP (Reference Agonist)	HL-60 (endogenous FPR1/2)	[Insert Value]

Experimental Protocols

Protocol 1: Synthesis of N-Formyl Sarcosine Methyl Ester

This protocol is adapted from a procedure for the N-formylation of amino acid esters.

Materials:

- Sarcosine methyl ester hydrochloride
- Formic acid
- Sodium formate (HCO₂Na)
- Anhydrous solvent (e.g., Dichloromethane)
- Stirring apparatus
- Reaction vessel
- Standard work-up and purification equipment (rotary evaporator, chromatography supplies)

Procedure:

- To a solution of sarcosine methyl ester hydrochloride in the chosen anhydrous solvent, add an equimolar amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
- Add an excess of formic acid to the reaction mixture.
- Add sodium formate to the mixture at ambient temperature.^[6]
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield N-formyl sarcosine methyl ester.

Protocol 2: Formyl Peptide Receptor (FPR) Competitive Binding Assay

This protocol describes a method to determine the binding affinity of N-formyl sarcosine methyl ester to FPRs using a fluorescently labeled ligand.

Materials:

- Cell line expressing the human FPR of interest (e.g., HEK293-hFPR1)
- Fluorescently labeled FPR ligand (e.g., a fluorescent derivative of fMLP)
- N-Formyl sarcosine methyl ester
- Assay buffer (e.g., HBSS with 0.1% BSA)

- 96-well microplates
- Plate reader capable of detecting fluorescence

Procedure:

- Harvest and resuspend the FPR-expressing cells in assay buffer to the desired concentration.
- In a 96-well plate, add a fixed concentration of the fluorescently labeled FPR ligand to each well.
- Add varying concentrations of N-formyl sarcosine methyl ester (or a reference compound) to the wells.
- Add the cell suspension to each well to initiate the binding reaction.
- Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
- Measure the fluorescence intensity in each well using a plate reader.
- The decrease in fluorescence signal with increasing concentrations of N-formyl sarcosine methyl ester indicates competitive binding.
- Calculate the IC_{50} value from the concentration-response curve and determine the K_i value using the Cheng-Prusoff equation.

Protocol 3: Intracellular Calcium Mobilization Assay

This protocol measures the functional activity of N-formyl sarcosine methyl ester as a potential FPR agonist by detecting changes in intracellular calcium levels.

Materials:

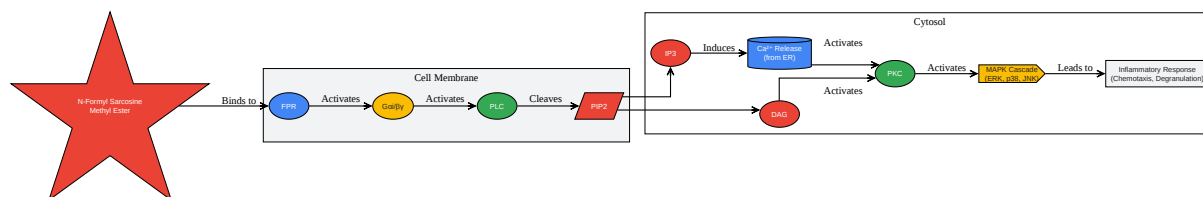
- Cell line expressing the FPR of interest (e.g., HL-60 for endogenous FPRs, or a transfected cell line)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

- N-Formyl sarcosine methyl ester
- Reference agonist (e.g., fMLP)
- Assay buffer
- 96-well black, clear-bottom microplates
- Fluorescent plate reader with kinetic reading capabilities (e.g., FLIPR)

Procedure:

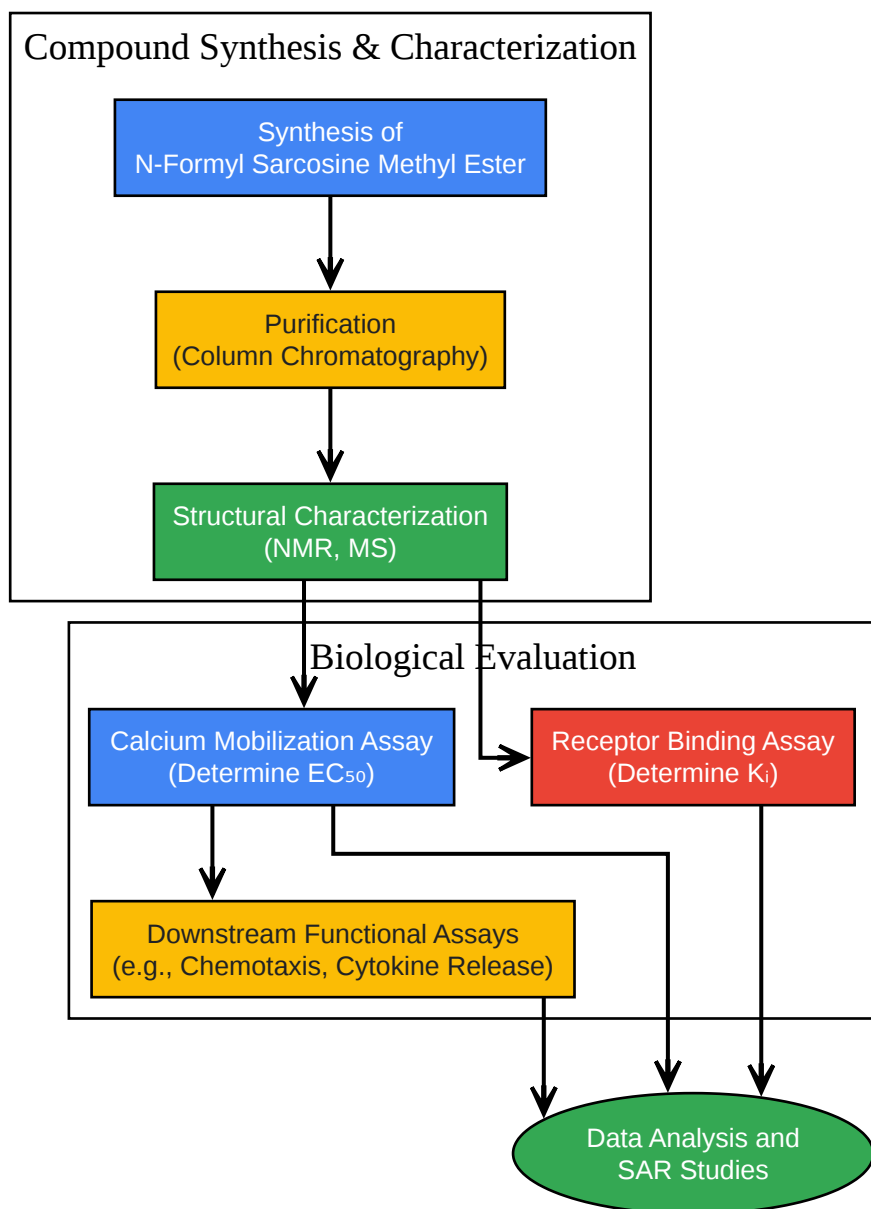
- Seed the cells in the 96-well plates and culture overnight.
- Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
- Wash the cells with assay buffer to remove excess dye.
- Prepare a dilution series of N-formyl sarcosine methyl ester and the reference agonist in assay buffer.
- Place the plate in the fluorescent plate reader and establish a baseline fluorescence reading.
- Add the different concentrations of N-formyl sarcosine methyl ester or the reference agonist to the wells and immediately begin kinetic fluorescence measurements.
- The increase in fluorescence intensity indicates a rise in intracellular calcium concentration, signifying receptor activation.
- Determine the EC₅₀ value from the concentration-response curve.

Mandatory Visualizations



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Caption: FPR Signaling Pathway for N-Formyl Sarcosine Methyl Ester.



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Caption: Experimental Workflow for N-Formyl Sarcosine Methyl Ester.

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